1-Bromo-4-(chloromethoxy)-2-fluoro-5-nitrobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

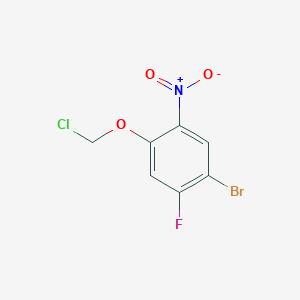

1-Bromo-4-(chloromethoxy)-2-fluoro-5-nitrobenzene is a complex organic compound characterized by the presence of bromine, chlorine, fluorine, and nitro functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-(chloromethoxy)-2-fluoro-5-nitrobenzene typically involves multi-step organic reactions. One common method includes the halogenation of a substituted benzene ring followed by nucleophilic substitution reactions. For instance, starting with a fluorobenzene derivative, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. Subsequent chloromethoxylation can be performed using chloromethyl methyl ether (MOMCl) under acidic conditions. The nitro group can be introduced via nitration using a mixture of concentrated nitric acid and sulfuric acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems and advanced purification techniques like chromatography and crystallization are common to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(chloromethoxy)-2-fluoro-5-nitrobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic medium.

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium amide (NaNH2) in liquid ammonia or sodium hydroxide (NaOH) in aqueous solution.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder (Fe) in hydrochloric acid (HCl).

Oxidation: Potassium permanganate (KMnO4) in alkaline medium or chromium trioxide (CrO3) in acetic acid.

Major Products Formed:

Nucleophilic Substitution: Corresponding substituted benzene derivatives.

Reduction: 1-Bromo-4-(chloromethoxy)-2-fluoro-5-aminobenzene.

Oxidation: Oxidized derivatives with altered functional groups.

Scientific Research Applications

1-Bromo-4-(chloromethoxy)-2-fluoro-5-nitrobenzene has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

Medicine: Explored as a precursor in the synthesis of compounds with potential therapeutic effects, such as anti-inflammatory and anticancer agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and dyes

Mechanism of Action

The mechanism of action of 1-Bromo-4-(chloromethoxy)-2-fluoro-5-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group, for instance, can undergo reduction to form reactive intermediates that interact with biological macromolecules, potentially leading to antibacterial or antifungal effects. The halogen atoms (bromine and chlorine) can participate in halogen bonding, influencing the compound’s binding affinity to specific enzymes or receptors .

Comparison with Similar Compounds

1-Bromo-4-chloro-2-fluorobenzene: Shares similar halogen substituents but lacks the nitro and methoxy groups.

1-Bromo-4-chloro-2-nitrobenzene: Contains a nitro group but lacks the fluorine and methoxy groups.

1-Bromo-4-(methoxymethoxy)-2-fluoro-5-nitrobenzene: Similar structure but with a different methoxy substituent.

Uniqueness: 1-Bromo-4-(chloromethoxy)-2-fluoro-5-nitrobenzene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both electron-withdrawing (nitro, halogens) and electron-donating (methoxy) groups allows for versatile chemical transformations and interactions with biological targets .

Biological Activity

1-Bromo-4-(chloromethoxy)-2-fluoro-5-nitrobenzene is a halogenated nitrobenzene derivative that has garnered interest in various fields, particularly in medicinal chemistry and agricultural applications. This article explores its biological activity, mechanisms of action, and potential applications based on available research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

It features a bromine atom, a chloromethoxy group, a fluorine atom, and a nitro group attached to a benzene ring. The presence of these substituents significantly influences its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets. The nitro group can undergo reduction to form reactive intermediates that may affect various cellular pathways, including:

- Enzyme Modulation : The compound can inhibit or activate specific enzymes, impacting metabolic processes.

- Cellular Pathway Disruption : By interacting with cellular components, it may disrupt normal cellular functions, leading to apoptosis or necrosis in certain cell types .

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values for different strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Bacillus subtilis | 12.5 |

| Klebsiella pneumoniae | 100 |

These results suggest that the compound may serve as a potential lead for developing new antibacterial agents .

Cytotoxicity

In addition to its antimicrobial properties, cytotoxicity assays have been performed to evaluate the compound's effects on human cancer cell lines. The results indicate varying degrees of cytotoxicity, with IC50 values ranging from 10 to 50 µM depending on the cell line tested. This suggests potential applications in cancer therapy, although further studies are needed to elucidate the precise mechanisms involved .

Case Studies

Several case studies have highlighted the compound's biological activity:

- Case Study on Antibacterial Efficacy : A study evaluating the antibacterial effects of various nitrobenzene derivatives found that this compound outperformed many analogs in inhibiting Gram-positive bacteria, particularly Staphylococcus aureus .

- Cytotoxicity Against Cancer Cells : Another study investigated the cytotoxic effects of this compound on breast cancer cell lines. Results indicated that it induced apoptosis through the mitochondrial pathway, making it a candidate for further development in targeted cancer therapies .

Applications in Agriculture

The compound has also shown promise as an agricultural agent due to its antifungal properties. Its ability to inhibit fungal growth makes it suitable for use in crop protection products. Field trials demonstrated effective control over common agricultural pathogens at concentrations as low as 10 mg/L .

Properties

Molecular Formula |

C7H4BrClFNO3 |

|---|---|

Molecular Weight |

284.47 g/mol |

IUPAC Name |

1-bromo-4-(chloromethoxy)-2-fluoro-5-nitrobenzene |

InChI |

InChI=1S/C7H4BrClFNO3/c8-4-1-6(11(12)13)7(14-3-9)2-5(4)10/h1-2H,3H2 |

InChI Key |

OIIFULVGKSDMIM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1Br)F)OCCl)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.